molecular formula C4H7N B1506513 (R)-1-Methyl-prop-2-ynylamine CAS No. 54139-78-5

(R)-1-Methyl-prop-2-ynylamine

Cat. No. B1506513
CAS RN: 54139-78-5
M. Wt: 69.11 g/mol
InChI Key: ZZRMYOZQUCUWFT-SCSAIBSYSA-N
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Description

(R)-1-Methyl-prop-2-ynylamine, also known as R-MPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceuticals and other industries. This compound is a chiral amine, meaning it has a carbon atom with four different groups attached to it, making it optically active. In

Mechanism of Action

The mechanism of action of (R)-1-Methyl-prop-2-ynylamine is not well understood. However, it is thought to work by inhibiting the growth of bacteria through interference with their metabolic pathways. This compound has also been found to have activity against certain cancer cell lines, although the mechanism of action in this case is also not fully understood.
Biochemical and Physiological Effects
(R)-1-Methyl-prop-2-ynylamine has been found to have low toxicity and is well tolerated in animal studies. It has been shown to have a low potential for toxicity in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-1-Methyl-prop-2-ynylamine in lab experiments is its high enantiomeric purity, which allows for more accurate and precise experimentation. Additionally, its low toxicity and well-tolerated nature make it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that fully explore its potential applications.

Future Directions

There are many potential future directions for research on (R)-1-Methyl-prop-2-ynylamine. One area of interest is its potential use as a building block for the synthesis of other pharmaceutical compounds. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of bacterial infections and cancer. Further studies could also investigate the potential for (R)-1-Methyl-prop-2-ynylamine to be used in other industries, such as agriculture or materials science.
In conclusion, (R)-1-Methyl-prop-2-ynylamine is a promising compound with potential applications in the pharmaceutical industry and other fields. Its high enantiomeric purity, low toxicity, and well-tolerated nature make it a safe and reliable compound for lab experiments. However, further research is needed to fully understand its mechanism of action and explore its potential applications.

Scientific Research Applications

(R)-1-Methyl-prop-2-ynylamine has been studied for its potential applications in the pharmaceutical industry. It has been found to have antimicrobial properties and has been investigated for its potential use in the treatment of bacterial infections. Additionally, (R)-1-Methyl-prop-2-ynylamine has been found to have potential as a building block for the synthesis of other pharmaceutical compounds.

properties

IUPAC Name

(2R)-but-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMYOZQUCUWFT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728994
Record name (2R)-But-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methyl-prop-2-ynylamine

CAS RN

54139-78-5
Record name (2R)-But-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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